GTP-Competitive Inhibition of Influenza Virus RdRp: T-705RTP (IC50 = 0.14 μM, Ki = 1.52 μM) versus Remdesivir-TP (MERS-CoV RdRp IC50 = 0.032 μM)
T-705RTP sodium exhibits selective, GTP-competitive inhibition of influenza virus RNA-dependent RNA polymerase (RdRp) with an IC50 of 0.14 μM and a Ki of 1.52 μM [1]. In contrast, remdesivir triphosphate (RDV-TP), a comparator ATP-analog triphosphate, inhibits MERS-CoV RdRp with an IC50 of 0.032 μM and competes selectively with ATP rather than GTP [2]. T-705RTP also inhibits the incorporation of ATP in a competitive manner (Ki of 7.72 μM) and acts as a mixed-type inhibitor toward CTP (Ki of 11.3 μM) and noncompetitive toward UTP .
| Evidence Dimension | Influenza virus RdRp inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.14 μM; Ki (GTP) = 1.52 μM |
| Comparator Or Baseline | Remdesivir triphosphate: MERS-CoV RdRp IC50 = 0.032 μM (ATP-competitive, not GTP-competitive) |
| Quantified Difference | T-705RTP IC50 is ~4.4-fold higher than RDV-TP IC50 against respective viral RdRps, but T-705RTP uniquely targets GTP binding site |
| Conditions | In vitro enzymatic assay with purified influenza virus RdRp complex (T-705RTP); biochemical assay with MERS-CoV RdRp complex (RDV-TP) |
Why This Matters
Researchers studying GTP-competitive inhibition mechanisms or influenza virus polymerase require T-705RTP specifically; RDV-TP is not a functional substitute due to its exclusive ATP-competitive profile.
- [1] Jin Z, Smith LK, Rajwanshi VK, Kim B, Deval J. The Ambiguous Base-Pairing and High Substrate Efficiency of T-705 (Favipiravir) Ribofuranosyl 5′-Triphosphate towards Influenza A Virus Polymerase. PLoS ONE. 2013;8(7):e68347. doi: 10.1371/journal.pone.0068347. View Source
- [2] Veklury (remdesivir) FDA Package Insert. Gilead Sciences, Inc. Mechanism of Action, Section 12.4 Microbiology. IC50 value 0.032 μM against MERS-CoV RdRp. View Source
